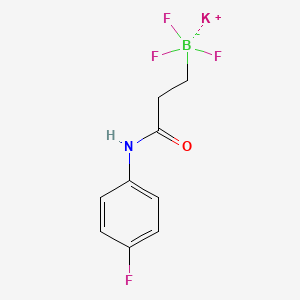

![molecular formula C8H3ClF3N3O2 B1409362 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1858241-44-7](/img/structure/B1409362.png)

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Overview

Description

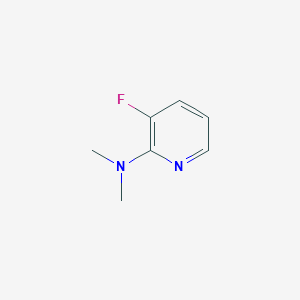

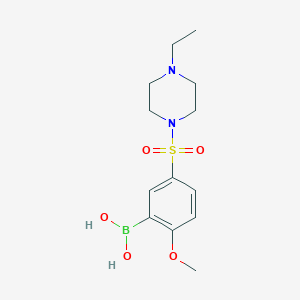

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

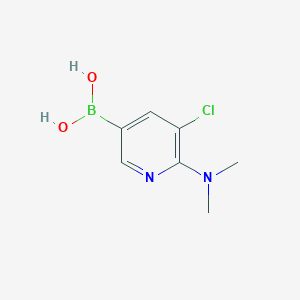

Synthesis Analysis

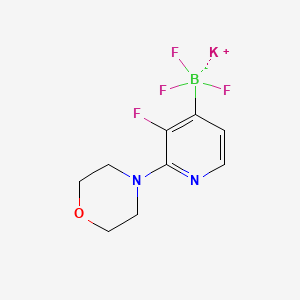

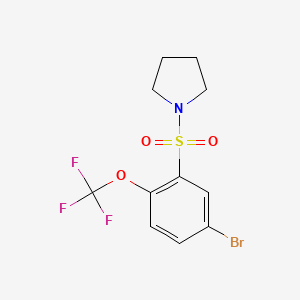

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications

Synthesis and Structural Diversity

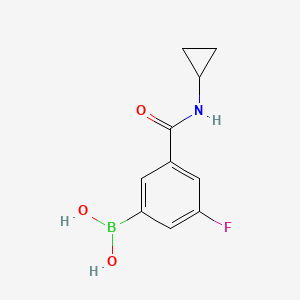

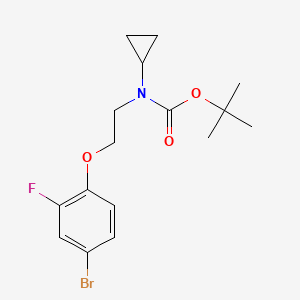

Synthesis of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds : A study by Zhang et al. (2019) developed a method to create 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, starting from 2-chloro-3-nitroimidazo[1,2-a]pyridines. This process led to the formation of 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridine derivatives, which have shown promising antiproliferative activity against human colon cancer cells (Zhang et al., 2019).

Functionalization of Imidazo[1,2-a]pyridines : Bazin et al. (2013) explored various strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, leading to the creation of diverse compounds with potential applications in drug development (Bazin et al., 2013).

Biological Applications

- Development of Glucagon-like Peptide 1 Receptor Agonists : Gong et al. (2010) identified a novel core skeleton derived from 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, showing potential as glucagon-like peptide 1 receptor (GLP-1R) agonists. These compounds demonstrated increased GLP-1 secretion and glucose responsiveness, marking them as potential anti-diabetic treatment agents (Gong et al., 2010).

Chemical Reactions and Synthesis

SRN1 Reactions for New Derivatives : Vanelle et al. (2008) reported the synthesis of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and its reactions under SRN1 conditions. This study provided insights into the relative reactivities of different electrophile halides in creating new imidazo[1,2-a]pyridine derivatives (Vanelle et al., 2008).

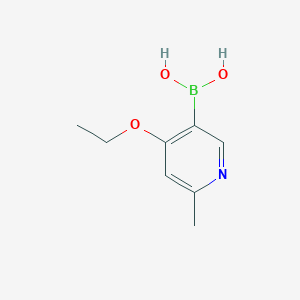

Nitration and Structural Analysis : Smolyar et al. (2007) explored the nitration of various imidazo[1,2-a]pyridine derivatives, contributing to the understanding of their structural and electronic properties (Smolyar et al., 2007).

Crystal Structures

- Crystallographic Studies : Kapoor et al. (2011) and Tafeenko et al. (1996) conducted detailed studies on the crystal structures of various imidazo[1,2-a]pyridine derivatives, providing valuable information about their molecular configurations and interactions (Kapoor et al., 2011); (Tafeenko et al., 1996).

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .

properties

IUPAC Name |

8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(8(10,11)12)3-14-6(15(16)17)2-13-7(5)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOSKXHSMOHJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)